5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one
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Overview
Description
5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, it may be used to study enzyme interactions or as a ligand in binding studies.
Medicine
In medicinal chemistry, derivatives of pyrimidines are often explored for their potential as therapeutic agents, including antiviral, antibacterial, and anticancer properties.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Triphenylpyrimidine
- 5-Acetyl-2-phenylpyrimidine
- 2,6-Diphenylpyrimidin-4-one
Uniqueness
5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Biological Activity
5-Acetyl-2,6-diphenylpyrimidin-4(1H)-one, a pyrimidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables illustrating its efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrimidine ring substituted with acetyl and diphenyl groups. Its molecular formula is C16H14N2O, and it exhibits significant lipophilicity due to the presence of aromatic rings, which may enhance its ability to penetrate biological membranes.
Antimicrobial Activity
Research has demonstrated that this compound possesses notable antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these strains were found to be within the range of 500–1000 µg/mL, indicating moderate antibacterial efficacy .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 500–1000 |
Staphylococcus aureus | 500–1000 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines. For instance, in HeLa cells (cervical cancer), treatment with this compound resulted in significant cell death compared to control groups. The mechanism is believed to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Table 2: Anticancer Efficacy of this compound
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis |
MCF-7 | 20 | Inhibition of cell proliferation |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. The compound can inhibit key enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. For example, its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis and function .
Case Studies
- Antimicrobial Study : A study conducted by Chikhalia et al. (2014) evaluated the antibacterial activity of various pyrimidine derivatives, including this compound. The results indicated a significant zone of inhibition against both E. coli and S. aureus, comparable to standard antibiotics like ciprofloxacin .
- Cancer Research : In a research study published in the Journal of Medicinal Chemistry, the anticancer potential of the compound was assessed using several cancer cell lines. The findings suggested that treatment with the compound led to a reduction in cell viability and increased apoptotic markers .
Properties
CAS No. |
20954-87-4 |
---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
5-acetyl-2,4-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H14N2O2/c1-12(21)15-16(13-8-4-2-5-9-13)19-17(20-18(15)22)14-10-6-3-7-11-14/h2-11H,1H3,(H,19,20,22) |
InChI Key |
GTKGKDRGSSQGSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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